molecular formula C20H19N3O2S B2842318 (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide CAS No. 1825996-23-3

(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide

Cat. No. B2842318
CAS RN: 1825996-23-3
M. Wt: 365.45
InChI Key: MIHAVXNNLWORRM-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their antibacterial activity and are used in a variety of drugs .


Molecular Structure Analysis

The compound contains a cyclopenta[c]pyrazole ring, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, including pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a sulfonamide, this compound is likely to have good solubility in water .

Scientific Research Applications

Anticancer Potential

Sulfonamide derivatives, including compounds structurally related to (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide, have been extensively studied for their anticancer properties. Research has shown that certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase IX and XII (hCA IX/XII), which are enzymes overexpressed in cancer cells and contribute to tumor growth and metastasis. For instance, studies have identified specific sulfonamides as selective inhibitors of hCA IX or XII, demonstrating significant cytotoxic and anticancer effects against various cancer cell lines. These compounds have been considered as lead anticancer compounds, highlighting their potential in developing new anticancer drug candidates (Gul et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory effects of sulfonamide derivatives also extend beyond anticancer activity. Some derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and II), crucial for maintaining pH balance in tissues and involved in various physiological processes. These studies have shown that certain sulfonamides exhibit potent inhibition of hCA I and II, suggesting their utility in treating conditions associated with aberrant enzyme activity, such as glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Potential in Antimicrobial Therapy

In addition to anticancer and enzyme inhibition properties, sulfonamide derivatives have been explored for their antimicrobial potential. Research indicates that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. This includes the synthesis of novel compounds demonstrating promising activities against various bacteria and fungi, thereby addressing the growing concern of antibiotic resistance and the need for new antimicrobial therapies (Sharifzadeh et al., 2013).

Mechanism of Action

Many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, preventing their growth .

Safety and Hazards

Sulfonamides are generally safe for human use, but they can cause allergic reactions in some individuals .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research, particularly in the pharmaceutical industry .

properties

IUPAC Name

(E)-2-phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-26(25,15-14-16-8-3-1-4-9-16)22-20-18-12-7-13-19(18)21-23(20)17-10-5-2-6-11-17/h1-6,8-11,14-15,22H,7,12-13H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHAVXNNLWORRM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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